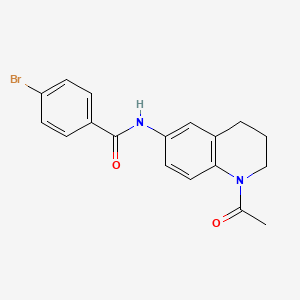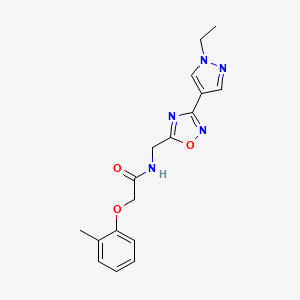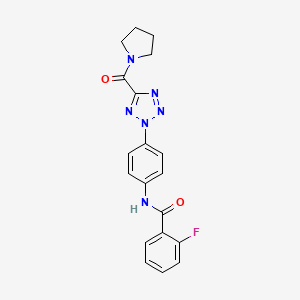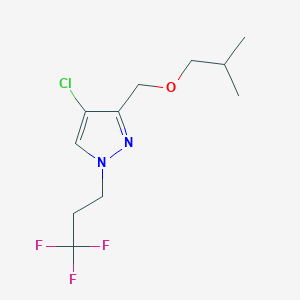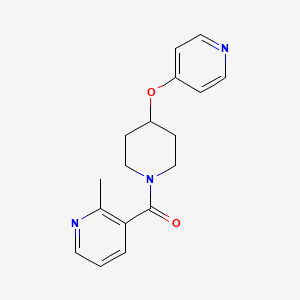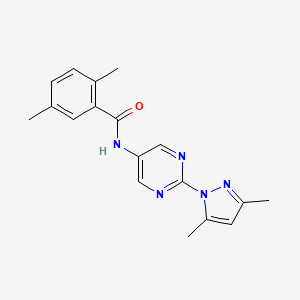
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a chemical entity that can be categorized within the family of pyrazolopyrimidines. This class of compounds is known for its diverse biological activities, which often include interactions with various receptors and proteins within biological systems. Although the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities, such as antiproliferative effects against cancer cell lines and as ligands for proteins like the translocator protein 18 kDa (TSPO) .
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an intermediate that was prepared through a series of reactions including condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . These methods highlight the complexity and the necessity of careful planning in the synthesis of such compounds. The synthesis of this compound would likely follow a similar synthetic route, with specific adjustments to incorporate the appropriate substituents at the right positions on the pyrazolopyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and bond angles, which can be compared with experimental X-ray diffraction values . The molecular electrostatic potential (MEP) surface map is another tool used to investigate the electronic characteristics of these molecules, which can be crucial for understanding their reactivity and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyrimidine compounds can be inferred from their molecular structure and electronic properties. The presence of multiple substituents, such as methyl groups and amide functionalities, can influence the electron density distribution across the molecule, affecting its reactivity. The MEP surface map obtained from theoretical calculations can provide insights into potential sites of reactivity . Additionally, molecular docking studies can predict how these compounds might interact with biological targets, such as enzymes or receptors, which is essential for understanding their mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can affect these properties, which in turn can impact the compound's biological activity and pharmacokinetic profile. For example, the introduction of sulfonyl groups has been shown to affect the potency and specificity of pyrazolopyrimidine derivatives as serotonin 5-HT6 receptor antagonists . These properties are crucial for the development of these compounds as therapeutic agents or diagnostic tools.
科学的研究の応用
Neuroinflammation Applications
A study by Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines related to this compound, showing subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including radiolabeled versions, exhibited potential as in vivo PET-radiotracers for imaging neuroinflammation (Damont et al., 2015).
Antimicrobial Applications
The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics by Deohate and Palaspagar (2020) demonstrated insecticidal and antibacterial potential. These compounds were prepared by cyclocondensation and evaluated against selected microorganisms, showing promising results (Deohate & Palaspagar, 2020).
Anticancer Applications
Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This study highlights the potential of such compounds in developing new anticancer therapies (Abdellatif et al., 2014).
Receptor Affinity Applications
Harden, Quinn, and Scammells (1991) investigated pyrazolo[3,4-d]pyrimidines for their A1 adenosine receptor affinity, synthesizing analogues with varying substituents. The study aimed to find compounds with enhanced receptor activity, contributing to the understanding of receptor-ligand interactions (Harden et al., 1991).
作用機序
Target of Action
The primary targets of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities .
Mode of Action
The specific mode of action of This compound Similar compounds have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been reported to have various pharmacokinetic properties .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to have various biological and pharmacological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to be influenced by various environmental factors .
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-11-5-6-12(2)16(7-11)17(24)21-15-9-19-18(20-10-15)23-14(4)8-13(3)22-23/h5-10H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOHOLYLOWEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)
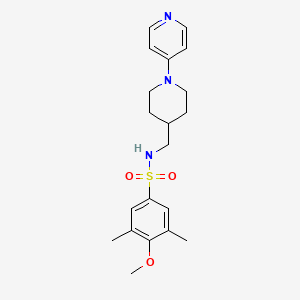

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)
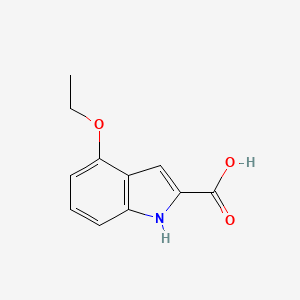
![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)
![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)
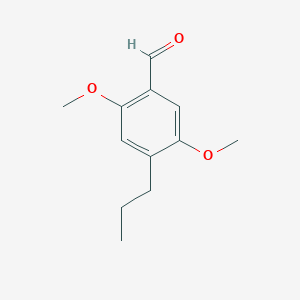
![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)
